molecular formula C12H14N2OS B12133981 N-(pyrrolidin-1-ylcarbonothioyl)benzamide CAS No. 55103-09-8

N-(pyrrolidin-1-ylcarbonothioyl)benzamide

Cat. No.: B12133981
CAS No.: 55103-09-8
M. Wt: 234.32 g/mol
InChI Key: HPPZEOWGQCUSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrrolidin-1-ylcarbonothioyl)benzamide is a compound with the molecular formula C12H14N2OS. It features a pyrrolidine ring attached to a benzamide moiety through a carbonothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-1-ylcarbonothioyl)benzamide typically involves the reaction of pyrrolidine with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-1-ylcarbonothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

N-(pyrrolidin-1-ylcarbonothioyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(pyrrolidin-1-ylcarbonothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • N-(pyrrolidin-1-ylcarbonothioyl)biphenyl-4-carboxamide
  • N-(pyrrolidin-1-ylcarbonothioyl)phenylacetamide

Comparison: N-(pyrrolidin-1-ylcarbonothioyl)benzamide is unique due to its specific structural features, such as the benzamide moiety and the carbonothioyl linkage. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .

Properties

CAS No.

55103-09-8

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-(pyrrolidine-1-carbothioyl)benzamide

InChI

InChI=1S/C12H14N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-9H2,(H,13,15,16)

InChI Key

HPPZEOWGQCUSOI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C2=CC=CC=C2

solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.